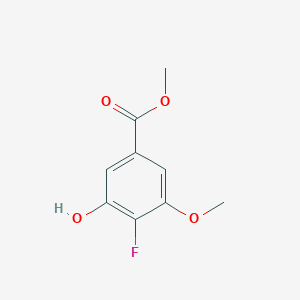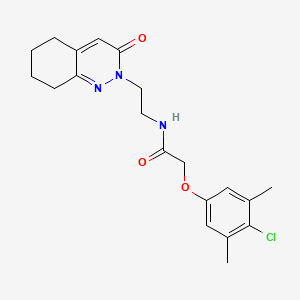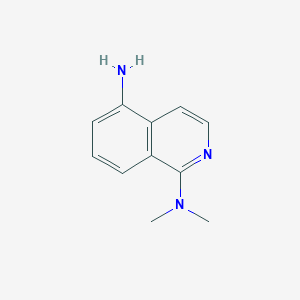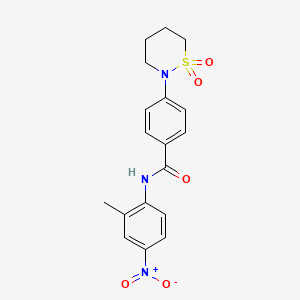
3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl) phenethylamine or simply as IDNPN. It is a member of the phenethylamine class of compounds and is structurally related to the hallucinogenic drug, mescaline.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The novel formation of iodobenzene derivatives, including 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone, through iodine-induced intramolecular cyclization, showcases innovative pathways for creating iodine-substituted benzenes. This process emphasizes the role of UV irradiation in accelerating reactions and the potential for synthesizing geometrically complex compounds (Matsumoto, Takase, & Ogura, 2008).
A practical method for preparing [(diacetoxy)iodo]arenes, including derivatives of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone, has been developed. This method involves the treatment of iodoarenes with m-chloroperoxybenzoic acid, showcasing an efficient way to introduce electron-withdrawing groups on the aromatic ring, which is crucial for further chemical modifications (Iinuma, Moriyama, & Togo, 2012).
Material Science Applications
In the field of corrosion inhibition, 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone derivatives have been evaluated for their potential to protect mild steel in acidic environments. Experimental and computational studies demonstrate the effectiveness of these compounds as corrosion inhibitors, suggesting their utility in industrial applications (Olasunkanmi & Ebenso, 2019).
The study of the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, closely related to 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone, reveals insights into how stacking mode influences optical properties. This research has implications for the development of materials with tunable fluorescence properties for sensor and display technologies (Song et al., 2015).
Pharmaceutical Chemistry
- Research on the catalysis by molecular iodine for the synthesis of 1,8-dioxo-octahydroxanthenes, utilizing compounds similar to 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone, highlights a method for producing compounds with potential anticancer properties. This approach demonstrates the role of iodine in facilitating reactions that yield pharmacologically relevant molecules (Mulakayala et al., 2012).
Propriétés
IUPAC Name |
3-(4-iodoanilino)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-20-15-8-2-12(3-9-15)16(19)10-11-18-14-6-4-13(17)5-7-14/h2-9,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEBMVZRIRHGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477320-56-2 |
Source


|
| Record name | 3-(4-IODOANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride](/img/structure/B2659225.png)



![5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2659230.png)


![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2659234.png)
![(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B2659235.png)
![N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B2659237.png)



![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2659245.png)